11-Propionate 21- chloro diflorasone

Descripción general

Descripción

Métodos De Preparación

The synthesis of 11-Propionate 21- chloro diflorasone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods are similar but scaled up to ensure high yield and purity .

Análisis De Reacciones Químicas

11-Propionate 21- chloro diflorasone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Clinical Applications

Halobetasol propionate is predominantly employed in the treatment of various inflammatory skin disorders. Its high potency makes it effective for conditions such as:

- Psoriasis : Halobetasol propionate is indicated for the topical treatment of plaque psoriasis, particularly in patients aged 18 and older .

- Eczema : The compound alleviates symptoms associated with eczema, including redness and itching.

- Dermatitis : It is used to treat different forms of dermatitis, providing rapid relief from inflammation and discomfort.

Synthesis and Characterization

The synthesis of halobetasol propionate involves several steps that highlight its complex chemical structure. The primary method includes:

- Reacting diflorasone with an alkyl orthopropionate reagent.

- Purification through crystallization techniques.

- Characterization using methods such as X-ray powder diffraction and infrared spectroscopy to confirm purity and structure .

Table 1: Synthesis Steps Overview

| Step | Description |

|---|---|

| 1 | Reaction of diflorasone with alkyl orthopropionate |

| 2 | Crystallization for purification |

| 3 | Characterization via X-ray diffraction |

Comparative Analysis with Other Corticosteroids

Halobetasol propionate is often compared with other corticosteroids based on potency and application. Below is a summary table comparing it with similar compounds:

Research studies have demonstrated the efficacy of halobetasol propionate in clinical settings. For instance:

- A study published in a dermatological journal showcased its effectiveness in treating recalcitrant psoriasis cases, demonstrating significant improvement in patient symptoms within weeks of treatment.

- Another clinical trial focused on its safety profile, indicating minimal systemic absorption when used topically, thus reducing concerns regarding potential side effects associated with systemic corticosteroids.

Mecanismo De Acción

These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of arachidonic acid from membrane phospholipids . This results in reduced inflammation and relief from symptoms associated with inflammatory skin conditions .

Comparación Con Compuestos Similares

11-Propionate 21- chloro diflorasone is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to other corticosteroids. Similar compounds include:

Diflorasone: A potent corticosteroid with similar anti-inflammatory properties.

Halobetasol propionate: Another potent corticosteroid used for similar indications.

These compounds share similar mechanisms of action but differ in their specific chemical structures and potency.

Actividad Biológica

11-Propionate 21-chloro diflorasone, commonly known as halobetasol propionate, is a synthetic corticosteroid with significant anti-inflammatory properties. It is primarily used in dermatological treatments for various inflammatory skin conditions, notably due to its high potency and effectiveness in alleviating symptoms such as erythema and pruritus. The molecular formula of this compound is with a molecular weight of approximately 484.973 g/mol.

As a corticosteroid, halobetasol propionate exerts its biological effects primarily through the glucocorticoid receptor . Upon binding to this receptor, it initiates a cascade of anti-inflammatory responses that include:

- Inhibition of pro-inflammatory cytokines : It reduces the expression of various cytokines involved in inflammation.

- Suppression of immune responses : This leads to decreased immune cell activation and migration to inflamed tissues.

- Reduction of inflammatory mediators : It inhibits the production of mediators like prostaglandins and leukotrienes, which are crucial in the inflammatory process.

Research is ongoing to further elucidate the specific pathways through which halobetasol propionate acts, particularly its unique characteristics compared to other corticosteroids .

Summary of Biological Activities

The biological activities of 11-Propionate 21-chloro diflorasone can be summarized as follows:

Case Study 1: Efficacy in Psoriasis Treatment

A clinical study evaluated the efficacy of halobetasol propionate in patients with moderate to severe psoriasis. The results demonstrated significant improvements in the Investigator's Global Assessment (IGA) scores after four weeks of treatment compared to baseline. The study reported a clearance rate of approximately 75% among participants treated with halobetasol propionate .

Case Study 2: Skin Atrophy Assessment

In a controlled trial involving healthy volunteers, the effects of topical application of halobetasol propionate were assessed using advanced imaging techniques. The study found that prolonged use resulted in notable skin atrophy, characterized by reduced epidermal thickness and altered keratinocyte morphology. This emphasizes the need for careful monitoring during treatment .

In Vitro and In Vivo Studies

Recent studies have utilized both in vitro and in vivo models to assess the safety and efficacy profile of halobetasol propionate:

- In Vitro Studies : Cell cultures treated with halobetasol showed decreased production of inflammatory markers such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS).

- In Vivo Studies : Animal models demonstrated significant reductions in inflammation and lesion size when treated with halobetasol propionate compared to control groups. These findings support its potential as a therapeutic agent for inflammatory skin diseases .

Safety Profile

While halobetasol propionate is effective, its use is associated with potential side effects, particularly skin atrophy and systemic absorption leading to adrenal suppression if used over extended periods. Monitoring patient response and limiting treatment duration are critical strategies recommended by dermatological guidelines .

Propiedades

IUPAC Name |

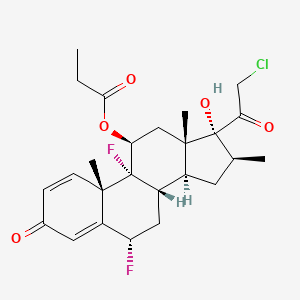

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClF2O5/c1-5-21(31)33-20-11-23(4)15(8-13(2)25(23,32)19(30)12-26)16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,20)28/h6-7,9,13,15-16,18,20,32H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,20-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVRBARAKYZKQQ-BZMPXQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2(C(CC(C2(C(=O)CCl)O)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@@H]([C@@]2(C(=O)CCl)O)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClF2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171161 | |

| Record name | 11-Propionate 21- chloro diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181527-42-4 | |

| Record name | 11-Propionate 21- chloro diflorasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181527424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Propionate 21- chloro diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-PROPIONATE 21- CHLORO DIFLORASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T2132Q01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.